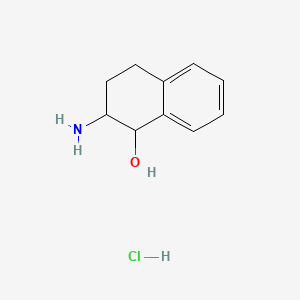

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

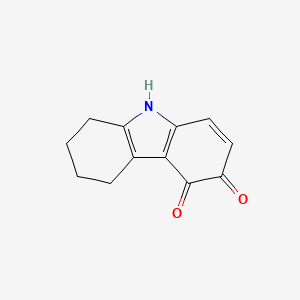

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, also known as 2-AT, is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine . It belongs to the class of organic compounds known as tetralins, which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .

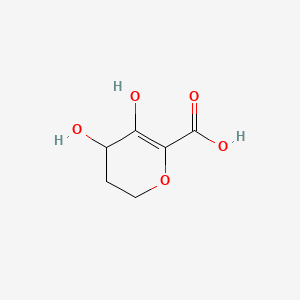

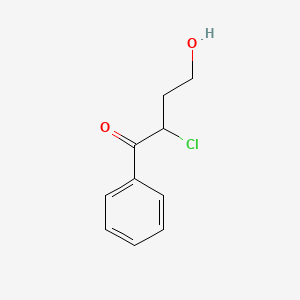

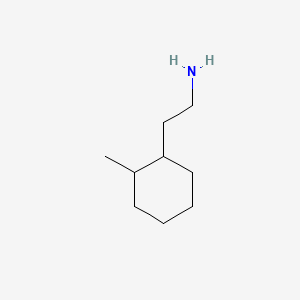

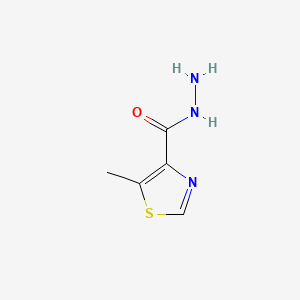

Molecular Structure Analysis

The molecular formula of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is C10H14ClNO, and its molecular weight is 199.68 . The structure consists of a tetralin group (a benzene ring fused to a cyclohexane) combined with an amine .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride are not available, it’s known that 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands .Physical And Chemical Properties Analysis

The compound is typically stored in an inert atmosphere at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Amino-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles have been extensively used in the fine organic synthesis industry , serving as raw materials for producing a variety of products, including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. Their versatile application highlights the potential utility of structurally or functionally related compounds, like 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, in similar domains (Nazarov et al., 2021).

Highly Branched Polymers for Biomedical Applications

The development of highly branched polymers based on poly(amino acids), which are derived from natural amino acids, indicates the interest in exploiting amino acid derivatives for biomedical applications. These polymers' biocompatibility and potential as drug delivery vehicles underscore the relevance of exploring new amino acid derivatives for therapeutic uses (Thompson & Scholz, 2021).

Novel Spin Label Amino Acids in Peptide Studies

The development and application of spin label amino acids , such as TOAC, in studying peptides' structure and dynamics suggest a growing interest in novel amino acid derivatives for biochemical research. The ability of these compounds to facilitate analysis of peptide conformation and interactions offers a glimpse into how 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride might be utilized in similar advanced studies (Schreier et al., 2012).

Advanced Oxidation Processes for Degradation of Amines

Research on the degradation of nitrogen-containing compounds using advanced oxidation processes provides insight into environmental and industrial applications of amino compounds. Understanding the degradation mechanisms and efficiency of these processes for various amines and amino derivatives could inform the development and environmental management of compounds like 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride (Bhat & Gogate, 2021).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXKJBAGVKYBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

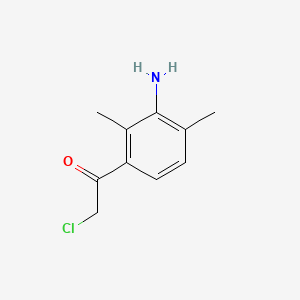

![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)

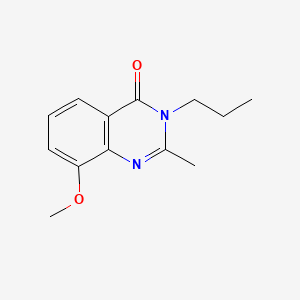

![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)

![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)

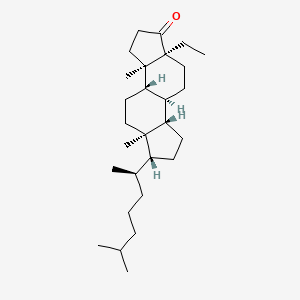

![2-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-8-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5-methyltetrazole](/img/structure/B561392.png)

![Cyclopropanecarbonyl chloride, 2-(1,3-butadienyl)-, [1alpha,2alpha(E)]- (9CI)](/img/no-structure.png)